2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride
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Overview
Description
2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2 and a molecular weight of 146.62 g/mol . It is a hydrochloride salt of 2-[(2S)-pyrrolidin-2-yl]acetonitrile, which is a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry and organic synthesis due to its versatile reactivity and biological activity .
Preparation Methods
The synthesis of 2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-1-BOC-3-hydroxymethyl piperazine as the starting material.
Protection: The hydroxymethyl group is protected using PMBCl (para-methoxybenzyl chloride).
Activation: The protected intermediate is then activated using esCl (ethyl chloroformate).
Cyanation: The activated intermediate undergoes cyanation with TMSCN (trimethylsilyl cyanide) to introduce the nitrile group.
Deprotection: Finally, the PMB group is removed using ACE-Cl (acetyl chloride) to yield the desired product.
Chemical Reactions Analysis
2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various biological receptors and enzymes, leading to modulation of their activity. The nitrile group can also participate in covalent bonding with target proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
2-[(2S)-pyrrolidin-2-yl]acetonitrile hydrochloride can be compared with similar compounds such as:
2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride: This compound has a similar structure but contains a piperazine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are widely used in medicinal chemistry for their biological activity and versatility in synthesis.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and nitrile group, which imparts distinct reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
1413085-67-2 |
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Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
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